4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene
Overview
Description
1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene (BODIPY) is a difluoroboradiaza-s-indacene derivative that has high absorption coefficient and quantum yield with photonic properties. It is used as an acceptor molecule that facilitates the formation of fluorescent probes.
4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene is a BODIPY dye.
Mechanism of Action
Target of Action
The primary target of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY dye Bodipy dyes are generally used as fluorescent probes in biological systems due to their high absorption coefficient and quantum yield .
Mode of Action
BODIPY dyes interact with their targets by binding to specific molecules or structures within cells, thereby enabling the visualization of these targets under a fluorescence microscope
Biochemical Pathways
Bodipy dyes are generally used to study various biochemical pathways due to their ability to bind to specific molecules or structures within cells .
Pharmacokinetics
The pharmacokinetic properties of bodipy dyes can be influenced by factors such as their chemical structure, the presence of functional groups, and the characteristics of the biological system in which they are used .
Result of Action
Bodipy dyes are generally used to visualize specific molecules or structures within cells, thereby providing valuable information about the cellular processes in which these targets are involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence properties of BODIPY dyes can be affected by factors such as pH, temperature, and the presence of other molecules . .
Biochemical Analysis
Biochemical Properties
4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene has high absorption coefficient and quantum yield with photonic properties . It is used as an acceptor molecule that facilitates the formation of fluorescent probes .
Cellular Effects
This compound can be used to image cellular plasma membranes . It is rapidly bound to microbial cells at short incubation periods .
Molecular Mechanism
The molecular mechanism of this compound involves its high absorption coefficient and quantum yield with photonic properties . It acts as an acceptor molecule that facilitates the formation of fluorescent probes .
Temporal Effects in Laboratory Settings
It is recommended to store it in a freezer (-5°C to -30°C) and protect it from light .
Properties
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BF2N2/c1-12-10-14(3)23-18(12)17(16-8-6-5-7-9-16)19-13(2)11-15(4)24(19)20(23,21)22/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNRXPJMRSOECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC=C4)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194235-40-0 | |
Record name | 194235-40-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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